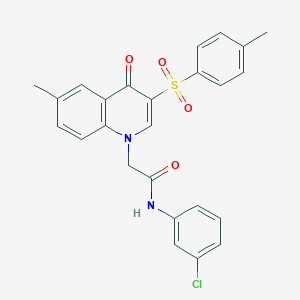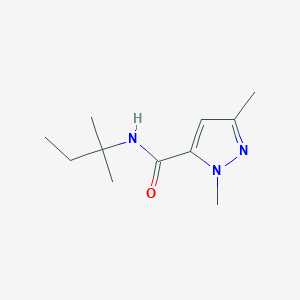
1,3-dimethyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Applications
- Heterocyclic Chemistry and Drug Development : Pyrazole compounds play a crucial role as pharmacophores in the development of biologically active compounds, showcasing widespread applications in medicinal chemistry. Their synthesis involves strategies such as condensation followed by cyclization, utilizing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine. This versatility underscores their potential for creating novel therapeutic agents (Dar & Shamsuzzaman, 2015).
Antitubercular Activity
- Antituberculosis Drug Research : The modification of isoniazid, a cornerstone antituberculosis drug, leads to derivatives with promising antitubercular activities. This research direction indicates the potential for developing new treatments against multidrug-resistant and extensively drug-resistant tuberculosis, highlighting the importance of structural modification in drug discovery (Asif, 2014).
Organic Synthesis and Catalysis
- Development of Heterocyclic Compounds : The synthesis of polyfunctional heteroaromatics, involving novel rearrangements and structural corrections, is pivotal for creating compounds with potential applications in organic synthesis and pharmaceuticals. This area of research demonstrates the continuous innovation in synthetic methodologies that can be applied to pyrazole derivatives (Moustafa et al., 2017).
Supramolecular Chemistry
- Self-Assembly and Nanotechnology : Benzene-1,3,5-tricarboxamide derivatives exemplify the utilization of supramolecular self-assembly for applications ranging from nanotechnology to polymer processing. The principle of using simple structures for complex self-assembly processes can be analogous to the potential applications of 1,3-dimethyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide in creating ordered structures (Cantekin, de Greef, & Palmans, 2012).
Environmental Toxicology
- Toxicology and Risk Assessment : Studies on the metabolism and toxicological effects of arsenicals reveal the complexity of arsenic biotransformation and its implications for human health. Understanding the metabolic pathways and toxic effects of various arsenic species can inform the safety and environmental impact assessments of related compounds, including those used in pharmaceuticals (Cohen et al., 2006).
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-(2-methylbutan-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-6-11(3,4)12-10(15)9-7-8(2)13-14(9)5/h7H,6H2,1-5H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUKVBXJDHMUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC(=NN1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]oxymethyl]-1-benzofuran-2-carboxylate](/img/structure/B2535638.png)
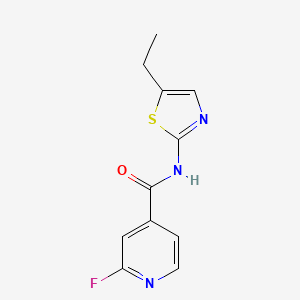
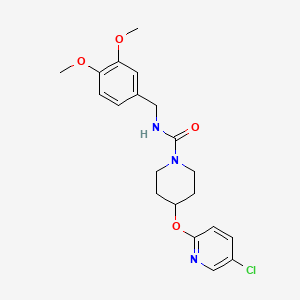
![N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2535641.png)
![2-(2-Methoxyphenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2535643.png)
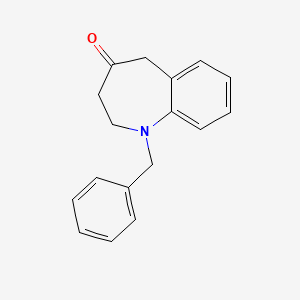
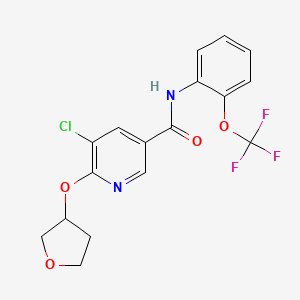
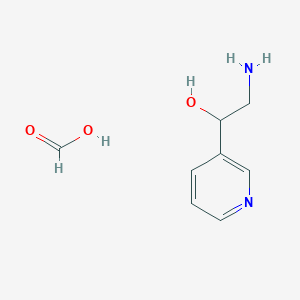

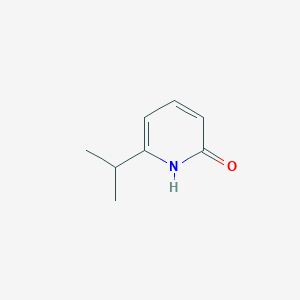
![N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide](/img/structure/B2535656.png)
![3-(dimethylamino)-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2535657.png)

